molecular formula C2H8NS+ B1228085 Cysteaminium

Cysteaminium

Cat. No.: B1228085
M. Wt: 78.16 g/mol
InChI Key: UFULAYFCSOUIOV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cysteaminium is an ammonium ion that is the conjugate acid of cysteamine;  major species at pH 7.3. It has a role as a human metabolite. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a cysteamine.

Scientific Research Applications

Therapeutic Applications

Cysteaminium and its derivatives are primarily known for their therapeutic potential in treating various medical conditions.

1. Treatment of Cystinosis

  • Overview : Cystinosis is a genetic disorder characterized by the accumulation of cystine within lysosomes due to a defect in cystine transport. The use of cysteamine (a related compound) is FDA-approved for managing cystinosis, significantly improving patient outcomes.
  • Case Study : A report documented a successful pregnancy in a patient with cystinosis treated with cysteamine, highlighting the importance of careful management during pregnancy to prevent renal function deterioration while managing cystine levels .

2. Neurodegenerative Diseases

  • Mechanism : Cysteamine can cross the blood-brain barrier, making it a candidate for treating neurodegenerative conditions such as Huntington's disease and Parkinson's disease.
  • Research Findings : Studies indicate that cysteamine and its oxidized form, cystamine, exhibit neuroprotective effects by modulating brain-derived neurotrophic factor levels and reducing neuroinflammation .

3. Immunomodulatory Effects

  • Research Insights : this compound has demonstrated immunomodulatory effects, particularly in reducing specific immune responses associated with tuberculosis and other infectious diseases. High doses were shown to induce apoptosis in certain immune cells while lower doses retained cell viability, suggesting potential as an adjunct therapy in infectious diseases .

Environmental Applications

This compound also has significant applications in environmental science.

1. Heavy Metal Adsorption

  • Functionality : this compound chloride has been developed into nanoparticles that effectively adsorb heavy metals from aqueous solutions. This property is vital for environmental remediation efforts aimed at reducing heavy metal contamination in water sources.
  • Research Findings : Studies have shown that these nanoparticles can significantly reduce the concentration of heavy metals like lead and cadmium in contaminated water .

Biotechnological Applications

The versatility of this compound extends to biotechnological innovations.

1. Drug Delivery Systems

  • Potential Use : Due to its chemical properties, this compound could be utilized in drug delivery systems designed for targeted therapies, particularly in cancer treatment where localized delivery is crucial.
  • Research Developments : Ongoing research is exploring the formulation of this compound-based carriers that can enhance the bioavailability of therapeutic agents while minimizing systemic side effects .

Summary Table of Applications

Application AreaDetailsReferences
Treatment of CystinosisFDA-approved use; improves renal function and quality of life for patients with cystinosis.
Neurodegenerative DiseasesCrosses blood-brain barrier; potential treatment for Huntington's and Parkinson's diseases.
Immunomodulatory EffectsReduces immune responses; potential adjunct therapy for tuberculosis and COVID-19.
Heavy Metal AdsorptionNanoparticles effectively remove heavy metals from water; important for environmental remediation.
Drug Delivery SystemsPotential use in targeted therapies; ongoing research into formulation and efficacy.

Q & A

Basic Research Questions

Q. What established protocols exist for synthesizing Cysteaminium and characterizing its purity?

  • Methodological Answer : Synthesis typically involves thiol-amine reactions under controlled pH and temperature. Purification methods like recrystallization or HPLC are critical to isolate high-purity this compound. Characterization should include spectroscopic validation (e.g., 1^1H/13^{13}C NMR, FT-IR) and elemental analysis to confirm molecular structure and purity. Ensure reproducibility by documenting reaction conditions (solvent, stoichiometry) and cross-referencing with peer-reviewed protocols .

Q. How can researchers conduct a comprehensive literature review on this compound’s physicochemical properties?

  • Methodological Answer : Use academic databases (PubMed, SciFinder, Reaxys) with keywords like "this compound," "thiol-amine derivatives," and "physicochemical properties." Filter results to prioritize studies in high-impact journals (e.g., Journal of Medicinal Chemistry). Cross-validate data by comparing melting points, solubility, and spectral data across multiple sources. Incorporate citation-tracking tools to identify seminal papers and recent advancements .

Q. Which analytical techniques are recommended for verifying this compound’s structural integrity and stability?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) for molecular weight confirmation and fragmentation patterns. Stability studies under varying temperatures/pH can utilize accelerated degradation assays monitored via UV-Vis spectroscopy or HPLC. Differential scanning calorimetry (DSC) aids in assessing thermal stability. Always include positive/negative controls (e.g., pure solvent blanks) to validate results .

Q. How to design a preliminary study assessing this compound’s stability under environmental stressors?

  • Methodological Answer : Use a factorial design to test variables like temperature (25°C vs. 40°C), pH (acidic vs. neutral), and light exposure. Prepare triplicate samples for each condition and analyze degradation products via LC-MS. Statistical tools like ANOVA can identify significant degradation pathways. Document protocols for reproducibility, adhering to ethical guidelines for hazardous waste disposal .

Q. What best practices ensure reliable sourcing and validation of spectral data for this compound?

  • Methodological Answer : Cross-reference spectral data (NMR, IR) with databases like SDBS or NIST. Validate synthetic batches using internal standards and compare with published spectra in peer-reviewed journals. For novel derivatives, deposit raw spectral data in open-access repositories (e.g., Zenodo) to enhance transparency .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay conditions). Replicate conflicting studies under standardized protocols, controlling for dosage, solvent effects, and incubation times. Use sensitivity analysis to quantify the impact of methodological differences. Collaborative inter-laboratory studies enhance validation .

Q. What statistical approaches optimize dose-response analysis in this compound pharmacological studies?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) are ideal for dose-response curves. Bootstrap resampling can address small sample sizes, while Bayesian methods quantify uncertainty in EC50_{50}/IC50_{50} values. For multi-parametric data, multivariate analysis (PCA) reduces dimensionality. Consult statisticians early to align models with experimental objectives .

Q. How to design controlled experiments isolating this compound’s effects from confounding variables?

  • Methodological Answer : Implement randomized block designs to control for batch variability. Use sham-treated controls and isogenic cell lines to eliminate genetic confounding. For in vivo studies, pair-fed or littermate controls reduce environmental bias. Pre-register experimental designs on platforms like Open Science Framework to mitigate selective reporting .

Q. What methodologies enable in vivo tracking of this compound’s metabolic pathways?

  • Methodological Answer : Radiolabel 14^{14}C or 3^{3}H isotopes at specific positions (e.g., sulfur or amine groups) to trace metabolic fate. Combine with PET imaging or autoradiography for spatial resolution. Metabolomic profiling (LC-MS/MS) identifies intermediates, while stable isotope-resolved NMR captures real-time flux dynamics. Ethical approval is mandatory for animal/human studies .

Q. How to systematically evaluate this compound’s potential in novel therapeutic applications?

  • Methodological Answer : Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to prioritize research directions. Screen against disease-specific targets (e.g., antioxidant pathways for neurodegenerative diseases) via high-throughput assays. Collaborate with clinicians to align preclinical findings with unmet medical needs. Incorporate systematic review guidelines (PRISMA) to synthesize evidence .

Properties

IUPAC Name

2-sulfanylethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NS/c3-1-2-4/h4H,1-3H2/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFULAYFCSOUIOV-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NS+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cysteaminium
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Cysteaminium
2-Carbamimidoylsulfanylethylazanium
Cysteaminium
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Cysteaminium
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Cysteaminium

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